N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
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Description
The compound “N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide” is a complex organic molecule that contains an indole group, a thiazole group, and an acetamide group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiazole is a similar bicyclic compound where the five-membered ring contains a nitrogen and a sulfur atom. Acetamide is a functional group consisting of an acyl group bonded to nitrogen.
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . For example, the reaction between tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a dehydrating reagent has been used to synthesize a related compound .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific atoms they are bonded to. Typically, nuclear magnetic resonance (NMR), UV, IR, and mass spectral data are used to determine the structure of such compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Mechanism of Action
Target of Action
Similar compounds have been known to interact with cyclooxygenase (cox) isoenzymes, cox-1, and cox-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Mode of Action
For instance, naproxen, a nonsteroidal anti-inflammatory drug (NSAID), blocks arachidonate binding to competitively inhibit both COX-1 and COX-2, resulting in analgesic and anti-inflammatory effects .
Biochemical Pathways
Based on the known targets, it can be inferred that the compound might affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thromboxanes . These molecules are involved in various physiological responses such as inflammation, pain, and fever.
Result of Action
Based on the known mode of action, it can be inferred that the compound might have analgesic and anti-inflammatory effects .
Future Directions
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c28-20(23-11-10-15-13-24-19-9-5-4-8-18(15)19)12-17-14-30-22(26-17)27-21(29)25-16-6-2-1-3-7-16/h1-9,13-14,24H,10-12H2,(H,23,28)(H2,25,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBRNDRPKTVDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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